molecular formula C13H16BFO4 B1426592 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1373168-89-8

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1426592
CAS No.: 1373168-89-8
M. Wt: 266.07 g/mol
InChI Key: WVKOYVWFDCAHKF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative with a fluorine atom and a tetramethyl-1,3,2-dioxaborolane group attached to the benzene ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 2-fluorobenzoic acid with a boronic acid derivative, such as pinacolboronic acid, under suitable conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to prepare this compound. It involves the reaction of 2-fluorobenzoic acid with a boronic acid ester in the presence of a palladium catalyst and a base.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or other reduced forms.

  • Substitution Reactions: Substitution reactions, such as Suzuki-Miyaura cross-coupling, are commonly used to introduce different functional groups onto the benzene ring.

  • Coupling Reactions: The boronic acid group allows for coupling reactions with various electrophiles, leading to the formation of biaryl compounds.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium carbonate.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryl Compounds: Resulting from coupling reactions.

  • Oxidized Derivatives: Formed through oxidation reactions.

  • Reduced Derivatives: Obtained through reduction reactions.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and drug design.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

  • Drug Design: The compound's derivatives are explored for their ability to interact with specific molecular targets, leading to potential therapeutic applications.

Comparison with Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative with a pyridine ring.

Uniqueness:

  • The presence of the fluorine atom in the benzene ring of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid provides unique reactivity and electronic properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8(10(9)15)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKOYVWFDCAHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373168-89-8
Record name 3-Carboxy-2-fluorophenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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